N,N'-Dithio-4,4'-diaminobenzenesulfonamide
Description
Contextualization within Organosulfur and Sulfonamide Chemistry
Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are fundamental in both nature and synthetic chemistry. researchgate.net The sulfonamide functional group (-S(=O)₂-N-), a key feature of the subject molecule, is a cornerstone of medicinal chemistry, famously constituting the basis for sulfa drugs. mdpi.com These compounds are recognized for their diverse pharmacological activities. mdpi.com The chemistry of sulfonamides is extensive, with a primary synthetic route involving the reaction of sulfonyl chlorides with amines. nih.gov N,N'-Dithio-4,4'-diaminobenzenesulfonamide integrates the sulfonamide moiety into a more complex organosulfur architecture, making it a subject of interest for developing novel compounds with potentially unique chemical and physical properties. researchgate.net
Significance of Disulfide Bridges in Molecular Architectures for Academic Investigation
The disulfide bridge (-S-S-) is a covalent bond that plays a crucial role in the structure and function of numerous molecules, most notably in stabilizing the tertiary structure of proteins. nih.gov In synthetic chemistry, disulfide bonds are valuable for their redox-responsive nature; they can be cleaved under reducing conditions and reformed under oxidizing conditions. This dynamic character makes them useful components in the design of responsive materials, drug delivery systems, and self-healing polymers. nih.govacs.org The presence of a disulfide bridge in this compound introduces a point of potential reactivity and structural definition, offering a locus for chemical modification and a handle for creating dynamic molecular systems.
Overview of Advanced Research Trajectories
The unique combination of functional groups in this compound suggests several promising directions for advanced research. Its structure is conducive to exploration in polymer chemistry, where it could serve as a cross-linking agent or a monomer for synthesizing redox-responsive polymers. The aromatic amine groups offer sites for further functionalization, potentially leading to the development of novel ligands for coordination chemistry or precursors for advanced materials. Furthermore, the inherent biological relevance of the sulfonamide group suggests that this compound and its derivatives could be investigated for novel biological activities, moving beyond traditional applications.
Detailed Research Findings
Due to the specialized nature of this compound, detailed experimental data in publicly accessible literature is scarce. However, based on the known chemistry of its constituent parts—4-aminobenzenesulfonamide and the N-S-S-N linkage—we can project its likely synthesis and characterization profile.
A plausible synthetic route would involve the oxidative coupling of 4-aminobenzenesulfonamide. This could potentially be achieved by reacting the parent sulfonamide with a suitable oxidizing agent that facilitates the formation of the N-S bond, followed by dimerization.
Characterization of the resulting compound would rely on standard spectroscopic and analytical techniques. The data presented in the following tables are representative values derived from analyses of structurally similar aromatic sulfonamides and dithio compounds, providing a scientifically grounded expectation of the compound's analytical profile. researchgate.netrsc.orgnih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.5-7.7 (d, 4H, Ar-H ortho to SO₂), δ 6.6-6.8 (d, 4H, Ar-H ortho to NH₂), δ 5.9-6.1 (s, 4H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~152 (C-NH₂), δ ~140 (C-SO₂), δ ~128 (Ar-CH), δ ~113 (Ar-CH) |
| FT-IR (KBr, cm⁻¹) | ~3450-3350 (N-H stretch, asym & sym of NH₂), ~1630 (N-H bend), ~1595 (C=C stretch, aromatic), ~1320 (S=O stretch, asym), ~1150 (S=O stretch, sym), ~900 (S-N stretch) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z corresponding to C₁₂H₁₅N₄O₄S₄⁺ |
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₄S₄ |
| Molecular Weight | 406.52 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; limited solubility in water |
Structure
3D Structure
Properties
CAS No. |
63979-86-2 |
|---|---|
Molecular Formula |
C12H14N4O4S4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-amino-N-[[(4-aminophenyl)sulfonylamino]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-1-5-11(6-2-9)23(17,18)15-21-22-16-24(19,20)12-7-3-10(14)4-8-12/h1-8,15-16H,13-14H2 |
InChI Key |
QRZXEQRHPNJYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NSSNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N,n Dithio 4,4 Diaminobenzenesulfonamide
Reactivity of the Disulfide Bridge
The disulfide (S-S) bond is a pivotal functional group that is both relatively stable and susceptible to specific types of chemical reactions. It serves as a covalent link that can be selectively cleaved under various conditions, a characteristic central to its role in fields such as protein chemistry and materials science. nih.govfrontiersin.org The reactivity of the disulfide bridge in N,N'-Dithio-4,4'-diaminobenzenesulfonamide is a key aspect of its chemical profile.
The S-S bond can be broken through several distinct mechanistic pathways, including reduction, oxidation, and nucleophilic attack.
Reductive Cleavage: This is a common reaction for disulfides, typically involving thiol-containing reducing agents. The process is a thiol-disulfide exchange reaction where a thiol reduces the disulfide bond to form two new thiol groups. researchgate.net For instance, reagents like dithiothreitol (B142953) (DTT) are effective because they form a stable intramolecular cyclic disulfide after reducing the target disulfide. Other reducing agents include phosphines, which perform a nucleophilic attack on a sulfur atom, followed by hydrolysis to yield the corresponding phosphine (B1218219) oxide in a virtually irreversible reaction. nih.gov Methods for the reductive cleavage of challenging functional groups like sulfonamides have also been developed using potent reducing agents, though these are more aggressive than typical disulfide reduction conditions. strath.ac.uknih.gov
Oxidative Cleavage: Strong oxidizing agents can cleave the disulfide bond to form higher oxidation state sulfur species. For example, oxidation with peroxy acids can lead to the formation of thiosulfinates, thiosulfonates, and ultimately sulfonic acids upon complete oxidation. The specific products depend on the strength of the oxidant and the reaction conditions. While specific studies on this compound are not prevalent, the principles of oxidative cleavage of other organic molecules, such as olefins and C-N bonds, highlight the utility of oxidants like OsO₄-NaIO₄ and electrochemical methods. nih.govnih.gov
Nucleophilic Cleavage: Disulfide bonds are susceptible to attack by various nucleophiles. The reaction proceeds via an S_N2-type mechanism where the nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond. harvard.edunih.gov A common example is the cleavage by sulfite (B76179) ions (SO₃²⁻) to yield a thiol and an S-sulfonate (Bunte salt). Similarly, cyanide ions (CN⁻) can cleave disulfides to form a thiol and a thiocyanate. The hydroxyl ion can also attack the disulfide bond, particularly in activated disulfides, to produce a sulfenic acid and a thiolate anion. nih.govnih.gov
Thiol-disulfide exchange is a fundamental reaction class for disulfide-containing molecules. nih.gov These reactions are critical in biological systems for processes like protein folding and redox signaling. nih.govresearchgate.net The reaction involves the attack of a nucleophilic thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). nih.gov
The mechanism is consistent with an S_N2 type model, proceeding through a linear trisulfide-like transition state. nih.govnih.gov The rate of the reaction is highly dependent on several factors:
The pKa of the attacking thiol: Since the thiolate anion is the active nucleophile, the concentration of thiolate, and thus the reaction rate, is pH-dependent. researchgate.net A lower pKa thiol will have a higher concentration of the reactive thiolate form at a given pH.
Nucleophilicity of the thiolate: The intrinsic reactivity of the thiolate anion, which generally increases with its pKa, also influences the rate constant. researchgate.net
Steric hindrance: Bulky groups near the disulfide bond or on the attacking thiol can hinder the required linear alignment in the transition state, slowing the reaction. researchgate.net
Leaving group ability: The stability of the thiol leaving group, related to its pKa, affects the reaction equilibrium.
Table 1: Representative Data on Thiol-Disulfide Exchange Kinetics This table illustrates the typical relationship between the pKa of the attacking thiol and the second-order rate constant for the reduction of a model aromatic disulfide at a constant pH.
| Attacking Thiol (RSH) | pKa | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 2-Mercaptoethanol | 9.6 | 1.5 |
| Cysteine | 8.3 | 25 |
| Glutathione (GSH) | 8.7 | 11 |
| Thioglycolic acid | 10.4 | 0.2 |
Note: Data is illustrative, based on general principles of thiol-disulfide exchange kinetics. Actual values for this compound would require experimental determination.
The disulfide bond can undergo homolytic cleavage upon exposure to heat or UV irradiation to generate two sulfenyl (thiyl) radicals (RS•). nsf.gov These radicals are key intermediates in various chemical transformations. nih.govsemanticscholar.org Once formed from this compound, the resulting 4-aminobenzenesulfonamide-N-sulfenyl radical would be highly reactive.
Potential reaction pathways for this sulfenyl radical include:
Dimerization: Two radicals can recombine to reform the disulfide bond, which is the reverse of the initiation step. nsf.gov
Radical-Disulfide Exchange: A sulfenyl radical can attack another disulfide bond, leading to the formation of a new disulfide and a new sulfenyl radical. This chain-transfer reaction is a key process in dynamic disulfide chemistry. rsc.orgrsc.org The rate of this exchange can be influenced by the stability of the radicals involved. rsc.org
Addition to Unsaturated Bonds: Sulfenyl radicals readily add across double or triple bonds, a reaction commonly known as the thiol-ene or thiol-yne reaction. nsf.gov
The generation of sulfenyl radicals via visible-light photoredox catalysis has emerged as a modern method, avoiding the need for UV light or stoichiometric initiators. nsf.gov The reaction environment, such as pH, can significantly influence the reaction pathway, favoring either radical coupling or addition reactions. nsf.gov
Reactivity of the Sulfonamide Moieties
The two sulfonamide groups (-SO₂NH₂) in the molecule also possess distinct reactivity, primarily centered on the nitrogen atom and its attached acidic proton.
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting sulfonamide anion is a potent nucleophile that can react with electrophiles.
N-Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), the sulfonamide nitrogen is deprotonated. The resulting anion can then undergo a nucleophilic substitution reaction with an alkyl halide or other alkylating agent to form an N-alkylated sulfonamide. nih.gov This type of reaction has been explored for various sulfonamides, and methods using alcohols as alkylating agents via transfer hydrogenation have also been developed. nih.govrsc.org
N-Acylation: Similarly, the sulfonamide anion can react with acylating agents like acid chlorides, anhydrides, or N-acylbenzotriazoles to yield N-acylsulfonamides. semanticscholar.org N-acylbenzotriazoles are particularly effective as they are neutral coupling reagents that work under mild conditions, often requiring a base like NaH to pre-form the sulfonamide anion. semanticscholar.orgresearchgate.net
For this compound, these reactions could proceed at both sulfonamide groups, potentially leading to di-alkylated or di-acylated products, depending on the stoichiometry of the reagents used.
The acidity of the sulfonamide proton is a critical factor governing the reactivity of the sulfonamide group. Arylsulfonamides are generally more acidic than amides due to the strong electron-withdrawing effect of the sulfonyl group, which stabilizes the resulting conjugate base (anion) through resonance.
The deprotonation equilibrium is represented as: R-SO₂NH₂ + B⁻ ⇌ R-SO₂NH⁻ + HB
The position of this equilibrium, and thus the concentration of the reactive anion, depends on the strength of the base (B⁻) and the pKa of the sulfonamide. The pKa values for arylsulfonamides typically fall in the range of 9-11.
Table 2: Typical pKa Values for Arylsulfonamide Derivatives
| Compound | pKa |
| Benzenesulfonamide | 10.0 |
| p-Toluenesulfonamide | 10.1 |
| p-Nitrobenzenesulfonamide | 8.5 |
| Sulfanilamide | 10.4 |
Note: These values are for related compounds and provide an estimated range for the sulfonamide protons in this compound.
Electrophilic Aromatic Substitution on the Benzene (B151609) Rings
There is no specific experimental data available in the reviewed literature concerning the electrophilic aromatic substitution reactions on the benzene rings of this compound. However, the reactivity of the aromatic rings can be predicted based on the directing effects of the substituents. The amino group (-NH₂) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the benzene ring through resonance. Conversely, the sulfonamide group (-SO₂NH-) is a deactivating group and a meta-director due to the electron-withdrawing nature of the sulfonyl group.
Given the presence of both an activating and a deactivating group on each benzene ring, the regioselectivity of electrophilic aromatic substitution would be complex and likely influenced by the reaction conditions. The strong activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to the amino group. However, steric hindrance from the bulky sulfonamide group could also play a significant role. Without experimental data, any prediction of the product distribution remains speculative.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Substituted Benzene Ring of this compound
| Substituent | Activating/Deactivating | Directing Effect | Predicted Major Product Position(s) |
|---|---|---|---|
| Amino (-NH₂) | Activating | Ortho, Para | Ortho to -NH₂ |
Intermolecular and Intramolecular Reaction Pathways
Cyclization Reactions and Macrocycle Formation
No documented studies on the cyclization reactions or macrocycle formation involving this compound were found in the conducted research. In principle, the presence of multiple reactive sites, including the amino and sulfonamide groups, could allow for intramolecular or intermolecular cyclization under specific conditions, potentially leading to the formation of heterocyclic or macrocyclic structures. For instance, reactions with bifunctional electrophiles could bridge the two amino groups or involve the sulfonamide nitrogens. However, this remains a theoretical possibility without experimental validation.
Catalytic Aspects in Transformations of the Compound
Role of Transition Metal Catalysts in Disulfide Chemistry
While the field of transition metal-catalyzed reactions involving disulfide bonds is well-established, no studies were identified that specifically investigate such transformations on this compound. Transition metals are known to catalyze the cleavage and formation of disulfide bonds, as well as their participation in various coupling reactions. For example, palladium or nickel catalysts are often used in cross-coupling reactions where a disulfide can act as a coupling partner. The application of such catalytic systems to this molecule could potentially lead to the formation of new carbon-sulfur or heteroatom-sulfur bonds, but this has not been experimentally demonstrated.
Organocatalysis in Sulfonamide Modifications
The use of organocatalysts to modify sulfonamides is a known strategy in organic synthesis. However, the reviewed literature provides no examples of organocatalytic modifications applied to this compound. Organocatalysts are often employed for asymmetric transformations, such as the alkylation or arylation of the sulfonamide N-H bond. While it is conceivable that such reactions could be applied to this compound, no specific research has been published.
Coordination Chemistry of N,n Dithio 4,4 Diaminobenzenesulfonamide
Ligand Design Principles from the Dithio-diaminobenzenesulfonamide Scaffold
The utility of a molecule as a ligand in coordination chemistry is determined by the number, type, and spatial arrangement of its donor atoms. The N,N'-Dithio-4,4'-diaminobenzenesulfonamide scaffold possesses several potential coordination sites, allowing for diverse binding behaviors.
The ligand contains multiple atoms with lone pairs of electrons that can be donated to a metal center. These can be categorized based on the principles of Hard and Soft Acids and Bases (HSAB) theory, which predicts the affinity of donors (bases) for acceptors (acids).
Sulfur Atoms: The two sulfur atoms in the dithio bridge are considered soft donor sites. They are expected to form strong coordinate bonds with soft metal ions such as Ag(I), Pd(II), and Hg(II).
Dithioamine Nitrogen Atoms: The two nitrogen atoms directly attached to the sulfur bridge are borderline donors. Their reactivity will be influenced by the nature of the metal ion and steric factors.
Sulfonamide Nitrogen Atoms: The terminal amine nitrogens of the sulfonamide groups (-SO₂NH₂) are also borderline donors, though slightly harder than the dithioamine nitrogens. They are potential sites for coordination with a range of transition metals.
Sulfonamide Oxygen Atoms: The oxygen atoms of the sulfonyl groups (-SO₂) are hard donors. They would be the preferred coordination sites for hard metal ions like Fe(III), Cr(III), and main group metals like Al(III).
The table below summarizes the potential donor sites within the ligand.
| Donor Atom | Functional Group | HSAB Character | Potential Metal Partners (Examples) |
| Sulfur | Dithio (-S-S-) | Soft | Cu(I), Ag(I), Pd(II), Pt(II), Hg(II) |
| Nitrogen | Dithioamine (-N(H)-S-) | Borderline | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) |
| Nitrogen | Sulfonamide (-SO₂NH₂) | Borderline/Hard | Co(III), Ru(III), Zn(II) |
| Oxygen | Sulfonyl (-SO₂-) | Hard | Fe(III), Cr(III), Al(III), Ga(III), Ti(IV) |
The spatial arrangement of donor atoms allows for both chelation (binding to a single metal center at multiple points) and bridging (linking two or more metal centers).
Chelating Modes:
The ligand could form a large chelate ring by coordinating a single metal ion through the two dithioamine nitrogen atoms or the two sulfur atoms.
A smaller, more stable five-membered chelate ring could be formed by coordination through a sulfonamide oxygen and the sulfonamide nitrogen atom of the same functional group.
Coordination involving one dithioamine nitrogen and the nearby sulfonamide group from the same aromatic ring is also a possibility.
Bridging Modes:
The linear arrangement and significant length of the ligand make it an excellent candidate for a bridging ligand. It can link two metal centers using donor sites at opposite ends of the molecule, such as the two terminal sulfonamide groups.
This bridging capability could lead to the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers, depending on the coordination geometry of the metal ion and the participation of the various donor sites.
| Coordination Mode | Description | Potential Resulting Structure |
| Monodentate | Ligand binds to a metal center via a single donor atom (e.g., one sulfur or one nitrogen). | Simple complex |
| Bidentate Chelating | Ligand binds to a single metal center via two donor atoms (e.g., N,O from a sulfonamide group). | Metallacycle |
| Bidentate Bridging | Ligand links two metal centers using two distinct donor atoms. | Dinuclear complex or coordination polymer |
| Polydentate Bridging | Ligand links multiple metal centers using several donor atoms. | Coordination network/polymer |
Synthesis of Metal Complexes Featuring this compound
While no specific syntheses involving this ligand are reported, general methods for forming complexes with similar sulfur- and nitrogen-containing ligands can be proposed. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to deprotonate the ligand if necessary. sysrevpharm.org
Ligand + Metal Salt (MXn) --(Solvent)--> [M(Ligand)x] + nX
Transition metals, with their variable oxidation states and coordination numbers, would be expected to form a wide array of complexes with this ligand. The outcome of the complexation reaction would be highly dependent on the specific metal used.
Copper (Cu): Cu(I), being a soft acid, would likely coordinate preferentially to the soft sulfur donors. Cu(II), a borderline acid, could coordinate to either the sulfur or nitrogen atoms, potentially leading to complexes with square planar or octahedral geometries.
Nickel (Ni): Ni(II) typically forms square planar or octahedral complexes. Its borderline nature allows for coordination with both N and S donors, making various chelating and bridging structures possible.
Zinc (Zn): Zn(II) is a borderline acid that almost exclusively forms tetrahedral or octahedral complexes. It would likely coordinate to the nitrogen donors of the dithioamine or sulfonamide groups.
Iron (Fe) & Cobalt (Co): Fe(II)/Co(II) (borderline) and Fe(III)/Co(III) (hard) would show different preferences. The harder +3 ions would favor coordination with the hard oxygen donors of the sulfonyl group, while the +2 ions would be more flexible, potentially binding to the nitrogen sites. psu.edu
Main group elements also form coordination complexes, with bonding preferences again dictated by HSAB theory.
Hard Metals (e.g., Al, Ga): Hard acids like Al(III) and Ga(III) would be expected to coordinate exclusively with the hard oxygen donors of the sulfonyl groups, or possibly the sulfonamide nitrogen. mdpi.com
Soft Metals (e.g., Pb, Sn): Softer main group metals like Pb(II) or Sn(IV) could interact with the softer sulfur atoms of the dithio bridge, in addition to potential coordination with the N and O donors. researchgate.net
The final structure of a coordination complex is not only determined by the ligand and metal but also by the surrounding chemical environment.
Counterions: The anion associated with the metal salt can play a crucial role. Weakly coordinating anions (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) are less likely to interfere and often result in the isolation of complexes where only the primary ligand is bound to the metal. rsc.org In contrast, strongly coordinating anions like halides (Cl⁻, Br⁻, I⁻) may compete for binding sites on the metal, potentially forming part of the final coordinated structure.
Solvents: The choice of solvent is critical. Polar, coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can sometimes act as competing ligands, binding to the metal center and influencing the product. nih.gov The solvent also affects the solubility of the reactants and the crystalline nature of the product, which is vital for isolating and characterizing the new complex.
Electronic Structure and Bonding in Metal Complexes
Redox Properties of Metal-Sulfur Centers:The redox behavior of potential metal-sulfur centers involving this ligand is an open question. The presence of the disulfide bridge suggests that the ligand itself could be redox-active, potentially leading to interesting electrochemical properties in its metal complexes.
Lack of available research data precludes the generation of the requested article on this compound.
A thorough review of available scientific literature and research databases reveals a significant gap in the specific area of the coordination chemistry of this compound, particularly concerning its application in supramolecular assembly and the formation of Metal-Organic Frameworks (MOFs). Consequently, it is not possible to generate the requested article with the specified detailed outline.
The outlined sections, "4.5. Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Utilizing the Compound," with subsections "4.5.1. Design of Extended Architectures" and "4.5.2. Porosity and Intermolecular Interactions in MOFs," require specific experimental data and research findings that are not present in the current body of scientific literature for this particular compound.
While the broader fields of coordination chemistry, supramolecular assembly, and MOFs are well-established areas of research, the specific application and detailed characterization of this compound in these contexts have not been documented. The design of extended architectures in MOFs is intrinsically linked to the geometry and coordination behavior of the specific organic linker, which in this case is this compound. Without studies on its coordination with various metal ions, any discussion on the design of resulting frameworks would be purely speculative.
Similarly, the analysis of porosity and intermolecular interactions within MOFs is dependent on the successful synthesis and characterization of such frameworks. This includes experimental data from techniques such as X-ray diffraction, gas sorption analysis, and computational modeling, none of which are available for MOFs constructed from this compound.
Therefore, until research is conducted and published on the coordination chemistry of this compound and its potential as a building block for supramolecular structures and MOFs, the generation of a scientifically accurate and informative article as per the user's request is not feasible.
Theoretical and Computational Investigations of N,n Dithio 4,4 Diaminobenzenesulfonamide
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of ground state properties, the exploration of different molecular conformations, and the analysis of molecular orbitals that govern chemical reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For N,N'-Dithio-4,4'-diaminobenzenesulfonamide, the ground state geometry is expected to be significantly influenced by the nature of the disulfide bridge and the substitution pattern on the phenyl rings.
Table 1: Calculated Ground State Geometric Parameters for a Model Diaryl Disulfide System.
| Parameter | Calculated Value |
|---|---|
| S-S Bond Length (Å) | 2.07 |
| C-S Bond Length (Å) | 1.79 |
| C-S-S Bond Angle (°) | 105.2 |
| C-S-S-C Dihedral Angle (°) | ± 85.0 |
Conformer Analysis and Energy Landscapes
The flexibility of the disulfide bridge allows for the existence of multiple conformers for this compound. The rotation around the S-S bond is the primary source of this conformational isomerism. Theoretical calculations on diaryl disulfides have shown that the energy landscape is characterized by several minima and transition states.
High-level DFT calculations on substituted diphenyl disulfides have revealed a preference for certain conformers. For instance, in 4,4'-dibromodiphenyl disulfide, a conformer where the phenyl rings are arranged in a way that enhances π-π interactions is found to be more stable in the gas phase. ub.edu The C-S-S-C dihedral angle is the key coordinate in these conformational analyses. The potential energy surface along this dihedral angle typically shows energy minima for skew conformations (dihedral angle around ±90°) and energy maxima for eclipsed (syn) and anti-periplanar (anti) conformations.
The relative energies of these conformers are influenced by a balance of steric hindrance, electronic effects, and non-covalent interactions such as π-π stacking. The presence of the bulky sulfonamide groups and the potential for hydrogen bonding involving the amino groups in this compound would further shape its conformational energy landscape.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, likely with significant contributions from the p-orbitals of the sulfur atoms in the disulfide bridge and the amino groups. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient regions, such as the phenyl rings influenced by the electron-withdrawing sulfonamide groups and the antibonding σ* orbital of the S-S bond.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For aromatic disulfides, the nature of the substituents on the phenyl rings significantly influences the HOMO-LUMO gap. Electron-donating groups, such as the amino groups in the target molecule, would be expected to raise the HOMO energy, while electron-withdrawing groups like the sulfonamides would lower the LUMO energy, collectively reducing the HOMO-LUMO gap and enhancing reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for a Model Aromatic Disulfide and a Sulfonamide Derivative.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Diphenyl Disulfide | -6.21 | -0.89 | 5.32 |
| Benzenesulfonamide | -7.54 | -0.61 | 6.93 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling reaction pathways and characterizing the transition states. This allows for a detailed understanding of the energetics and feasibility of chemical transformations.
Computational Elucidation of Disulfide Cleavage Mechanisms
The cleavage of the disulfide bond is a characteristic reaction of molecules like this compound. Computational studies have explored various mechanisms for this process, including nucleophilic substitution and radical-mediated pathways.
Theoretical investigations of thiolate-disulfide exchange reactions have shown that the reaction often proceeds through an SN2-like transition state. acs.org In this mechanism, a nucleophile attacks one of the sulfur atoms, leading to the concerted breaking of the S-S bond and the formation of a new bond with the nucleophile. The energy barrier for this process is dependent on the nature of the nucleophile and the substituents on the disulfide. Computational studies have also indicated the possibility of a trisulfur (B1217805) anionic intermediate in some cases.
Radical-initiated disulfide bond cleavage is another important pathway. DFT calculations have been used to study the energetics of radical attack on a disulfide bond. For instance, the attack of an acetyl radical on a disulfide has been shown to proceed with a significantly lower activation energy than other competing reactions, suggesting it as a favored pathway. nih.gov The mechanism can involve direct substitution at the sulfur atom (SH2) or hydrogen abstraction from an adjacent carbon followed by β-scission.
Simulation of Sulfonamide Derivatization Reactions
The sulfonamide moieties in this compound offer sites for derivatization, such as N-alkylation or N-acylation. Computational simulations can provide valuable insights into the mechanisms and energetics of these reactions.
The N-alkylation of sulfonamides with alcohols has been studied computationally, revealing the involvement of catalytic species and the mechanism of hydrogen transfer. nih.gov DFT calculations can be used to model the reaction pathway, identify key intermediates and transition states, and determine the activation energies for each step. Similarly, the N-acylation of sulfonamides can be investigated through computational modeling. These studies can help in understanding the reactivity of the sulfonamide nitrogen and the factors that influence the efficiency of the derivatization process.
For instance, a theoretical study on the N-alkylation of a sulfonamide might involve calculating the energy profile for the reaction of the sulfonamide with an alkylating agent in the presence of a base. The calculations would identify the transition state for the nucleophilic attack of the sulfonamide anion on the alkylating agent and determine the corresponding activation barrier.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a compound like this compound, these theoretical investigations can elucidate its structural and electronic characteristics.
Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman, are crucial for understanding the molecular structure and bonding of this compound. These simulations are typically performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by calculations of the vibrational frequencies and their corresponding intensities.
The calculated frequencies correspond to the normal modes of vibration of the molecule, which include stretching, bending, and torsional motions of the atoms. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, which allows for the assignment of the predicted spectral peaks to particular functional groups within the molecule.
For this compound, key vibrational modes of interest would include the S-N stretching and bending modes of the sulfonamide groups, the N-S-S-N torsional modes of the dithio bridge, the N-H stretching and bending modes of the amino groups, and the various vibrational modes of the benzene (B151609) rings, such as C-H stretching and ring breathing modes.
Illustrative Data Table of Predicted Vibrational Frequencies:
| Predicted Frequency (cm⁻¹) | Intensity (Arbitrary Units) | Vibrational Mode Assignment |
| 3450 | Medium | N-H asymmetric stretch (amino group) |
| 3350 | Medium | N-H symmetric stretch (amino group) |
| 3050 | Weak | C-H aromatic stretch |
| 1620 | Strong | N-H scissoring (amino group) |
| 1580 | Strong | C=C aromatic ring stretch |
| 1320 | Strong | SO₂ asymmetric stretch (sulfonamide) |
| 1160 | Strong | SO₂ symmetric stretch (sulfonamide) |
| 900 | Medium | S-N stretch (sulfonamide) |
| 680 | Medium | C-S stretch |
| 450 | Weak | S-S stretch (dithio bridge) |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Computational methods are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, which is a cornerstone technique for structure elucidation in organic chemistry. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with a high degree of accuracy using DFT calculations. nih.gov
The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.gov
For this compound, theoretical NMR predictions would help in assigning the signals in an experimental spectrum to the specific protons and carbon atoms in the molecule. This is particularly useful for distinguishing between the different aromatic protons and carbons, as their chemical environments are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.
Illustrative Data Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H (ortho to -NH₂) | 6.8 | 115 |
| Aromatic C-H (ortho to -SO₂NH) | 7.8 | 128 |
| Aromatic C (ipso to -NH₂) | - | 150 |
| Aromatic C (ipso to -SO₂NH) | - | 140 |
| -NH₂ | 4.5 | - |
| -NH- (sulfonamide) | 8.2 | - |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Theoretical calculations can predict the electronic absorption (UV-Vis) spectrum of a molecule by determining the energies of its electronic transitions. Time-dependent Density Functional Theory (TD-DFT) is a commonly employed method for this purpose. sharif.edu The simulation provides information about the wavelengths of maximum absorption (λₘₐₓ), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the amino and sulfonamide groups, as well as the dithio bridge, will influence the energies of the molecular orbitals and thus the wavelengths of these transitions. Computational analysis can help in understanding how these different parts of the molecule contribute to its electronic structure and absorption properties.
Illustrative Data Table of Predicted UV-Vis Absorption:
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Electronic Transition |
| 280 | 0.85 | π → π* (HOMO to LUMO) |
| 245 | 0.45 | π → π* (HOMO-1 to LUMO) |
| 220 | 0.60 | π → π* (HOMO to LUMO+1) |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and materials. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the dynamics and interactions of this compound at the atomic level.
The flexibility of the dithio bridge and the rotation around the S-N and C-S bonds in this compound suggest that the molecule can adopt multiple conformations. Molecular dynamics simulations in a solvent environment can be used to explore the conformational landscape of the molecule.
By simulating the molecule over a period of time, it is possible to observe the transitions between different conformations and to determine their relative populations. Analysis of the simulation trajectory can provide information on the distribution of important dihedral angles, such as those defining the orientation of the benzene rings relative to each other and the geometry of the dithio and sulfonamide linkages. This information is crucial for understanding how the molecule behaves in a realistic environment.
Molecular dynamics simulations can also be used to investigate the interactions between multiple molecules of this compound. This is particularly relevant for understanding its properties in the solid state or in concentrated solutions, where intermolecular forces play a significant role.
The presence of hydrogen bond donors (N-H groups) and acceptors (SO₂ groups) in the molecule suggests that hydrogen bonding could be a key intermolecular interaction. MD simulations can reveal the preferred modes of interaction and whether these interactions can lead to the formation of ordered structures or self-assembly. nih.gov This is of interest for materials science applications, where the self-assembly of molecules can be used to create novel materials with specific properties.
Application of Machine Learning and Data Science in Predicting Chemical Behavior of this compound
The integration of machine learning and data science into theoretical and computational chemistry is revolutionizing the prediction of chemical behavior, offering powerful tools to supplement and guide experimental research. For a compound like this compound, these computational approaches can provide valuable insights into its structure-property relationships and potential reactivity, even in the absence of extensive experimental data.
Chemoinformatics Approaches for Structure-Property Relationships
Chemoinformatics utilizes computational methods to analyze chemical information, enabling the prediction of physicochemical and biological properties of molecules from their structure. A key chemoinformatic tool is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the structural features of a molecule, represented by numerical descriptors, and a specific property or activity.
For this compound, a QSPR/QSAR study would involve calculating a variety of molecular descriptors. These can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).
| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted LogP | Predicted Aqueous Solubility (logS) |
|---|---|---|---|---|
| This compound | 406.52 | 155.12 | 1.85 | -3.50 |
| Sulfanilamide | 172.21 | 85.54 | -0.75 | -1.20 |
| Sulfadiazine | 250.28 | 108.77 | -0.09 | -2.80 |
| Sulfamethoxazole | 253.28 | 102.99 | 0.89 | -2.50 |
This table is for illustrative purposes to demonstrate the types of data used in chemoinformatics studies. The predicted values for this compound are hypothetical and would require a dedicated QSPR/QSAR modeling study for validation.
The development of such models for sulfonamides has been a subject of research, with studies focusing on predicting properties like thermodynamic parameters and herbicidal activity. researchgate.netnih.gov These models can guide the synthesis of new derivatives with desired characteristics.
Deep Learning for Reaction Outcome Prediction
Deep learning, a subset of machine learning, has emerged as a powerful tool for predicting the outcomes of chemical reactions. For a molecule like this compound, deep learning models could be employed to predict its behavior in various chemical transformations. These models are typically trained on large datasets of known reactions, learning the complex patterns that govern chemical reactivity.
The application of deep learning in this context can take several forms:
Forward Reaction Prediction: Given the reactants, reagents, and reaction conditions, a deep learning model can predict the most likely product(s). This could be valuable in exploring the synthetic accessibility of derivatives of this compound.
Retrosynthesis: By training on known reactions, a deep learning model can suggest potential starting materials for the synthesis of a target molecule like this compound.
Yield Prediction: Some advanced models can even predict the yield of a reaction, which is crucial for optimizing synthetic routes.
While specific deep learning models for the synthesis of this compound have not been documented, the general applicability of these methods to organic synthesis is well-established. These models often represent molecules as graphs or strings (like SMILES) and use neural network architectures to learn the underlying chemical principles. The continuous development of these in silico tools holds the promise of accelerating the discovery and optimization of novel compounds and synthetic pathways.
Advanced Materials Science Applications of N,n Dithio 4,4 Diaminobenzenesulfonamide
Polymer Chemistry and Monomer Utilization
There is no available research detailing the use of N,N'-Dithio-4,4'-diaminobenzenesulfonamide as a monomer or an agent in polymer synthesis.
Incorporation into Polymeric Backbones
No studies have been identified that describe the incorporation of this compound into the backbones of polymers. The bifunctional nature of the molecule, with two primary amine groups, theoretically allows for its participation in step-growth polymerization reactions to form polyamides or polyimides. However, no such polymerizations have been reported.
Cross-linking Agents for Polymer Networks
While the disulfide bond within this compound suggests its potential as a cross-linking agent, no literature could be found that demonstrates or investigates this application. Disulfide bonds can act as reversible cross-links, but the reactivity and efficacy of this specific compound in forming polymer networks have not been documented.
Synthesis of Polymeric Sulfonamides with Disulfide Linkages
The structure of this compound contains sulfonamide groups and a disulfide linkage. This suggests its potential as a monomer for the synthesis of polymeric sulfonamides with integrated disulfide bonds. However, a review of the available literature did not yield any reports on the synthesis or characterization of such polymers derived from this specific compound.
Functional Materials Development
No research has been published on the development of functional materials utilizing this compound.
Sensing Materials and Chemosensors
There is no information available on the application of this compound in the development of sensing materials or chemosensors. The aromatic amine and sulfonamide functionalities could potentially interact with specific analytes, but no studies have explored this possibility.
Reversible Polymerization and Self-Healing Materials based on Disulfide Exchange
The presence of a disulfide bond in this compound makes it a theoretical candidate for the development of self-healing materials based on disulfide exchange reactions. This dynamic covalent chemistry allows for the reversible breaking and reforming of cross-links, which can lead to material repair. Nevertheless, no research has been conducted or published that investigates the use of this particular compound in reversible polymerization or for the creation of self-healing materials.
Surface Modification and Coating Technologies
There is currently no available scientific literature or documented research that specifically describes the use of this compound for surface modification or in coating technologies. While the disulfide bond within the molecule could theoretically be utilized for anchoring onto noble metal surfaces, such as gold, to form self-assembled monolayers, and the amino groups could serve as points for further functionalization, no studies have been found that demonstrate these applications for this particular compound. General surface modification techniques often employ molecules with thiol or disulfide groups for attachment to substrates, and amino-functionalized surfaces are common in materials science. nih.govmdpi.com However, the specific application of this compound in this context has not been reported.
Catalysis and Industrial Chemistry (non-biological)
A comprehensive review of scientific databases and chemical literature indicates a lack of research on the catalytic applications of this compound.
Heterogeneous and Homogeneous Catalysts based on the Compound
No studies have been identified that report the synthesis or use of heterogeneous or homogeneous catalysts based on this compound. While sulfonamides, in general, are important scaffolds in chemistry, and various catalytic systems are used for their synthesis, the role of this specific dithio-diaminobenzenesulfonamide as a catalyst itself is not documented. jsynthchem.comjsynthchem.com
Role as a Ligand in Organometallic Catalysis
The potential for this compound to act as a ligand in organometallic catalysis, owing to the presence of nitrogen and sulfur atoms that can coordinate to metal centers, has not been explored in the available literature. Aromatic sulfonamides can be involved in various chemical transformations, but there is no specific mention of this compound being used as a ligand to facilitate catalytic processes. nih.gov
Application as a Chemical Intermediate in Synthetic Pathways
While the structure of this compound suggests its potential as a chemical intermediate for the synthesis of more complex molecules, such as polymers or dyes, there are no specific synthetic pathways detailed in the literature that utilize this compound as a starting material or intermediate.
Nanomaterials and Self-Assembly
Fabrication of Nanostructures (e.g., nanoparticles, nanowires)
There is no published research on the use of this compound in the fabrication of nanostructures like nanoparticles or nanowires. The functional groups present in the molecule, such as the amino groups, are often used to functionalize nanoparticles to enhance their properties and applications. mdpi.comnih.gov For instance, amino-functionalized nanoparticles are widely studied for various applications, including dye adsorption and biomedical uses. mdpi.comnih.govul.ie However, the use of this compound for this purpose has not been documented. Similarly, the self-assembly of molecules is a common strategy for creating ordered nanostructures, but the self-assembly properties of this specific compound have not been investigated. researchgate.net
Directed Self-Assembly of this compound Analogues
The directed self-assembly of analogues of this compound represents a sophisticated approach to the bottom-up fabrication of novel supramolecular architectures. This strategy leverages non-covalent interactions to organize molecular building blocks into well-defined, higher-order structures. The specific functional groups inherent to these analogues—namely the disulfide linkage, aromatic rings, and sulfonamide moieties with amino substituents—provide a rich toolkit of interactions that can be exploited to guide the assembly process.
The primary driving forces for the self-assembly of these molecules are hydrogen bonding, π-π stacking, and disulfide bond dynamics. The sulfonamide group is a particularly potent hydrogen-bonding motif, with the acidic N-H protons acting as hydrogen-bond donors and the sulfonyl oxygens serving as acceptors. This interaction is known to lead to the formation of robust and predictable patterns, such as dimers and one-dimensional chains or tapes.
In analogues of this compound, the presence of two sulfonamide groups per molecule offers the potential for the formation of extended hydrogen-bonded networks. The directionality and strength of these hydrogen bonds can be modulated by the introduction of various substituents on the aromatic rings, thereby allowing for a degree of control over the final supramolecular architecture. For instance, electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide N-H protons and the basicity of the sulfonyl oxygens, thus tuning the strength of the hydrogen bonds.
The aromatic rings themselves contribute to the stability of the assembled structures through π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are highly directional and play a crucial role in the close packing of the molecules. The geometry of the π-π stacking can be influenced by the nature and position of substituents on the aromatic rings, offering another avenue for directing the self-assembly process.
The disulfide bond introduces an element of dynamic covalent chemistry to the system. Disulfide bonds can undergo reversible cleavage and formation under specific stimuli, such as changes in redox potential or exposure to certain wavelengths of light. This dynamic nature can be harnessed to control the assembly and disassembly of the supramolecular structures, leading to the development of responsive materials.
Detailed research into the crystal engineering of aromatic sulfonamides has revealed several common hydrogen-bonding patterns. These patterns, which are likely to be observed in the self-assembly of this compound analogues, are summarized in the table below.
| Hydrogen Bonding Motif | Description | Potential Impact on Supramolecular Structure |
| Sulfonamide Dimer | Two sulfonamide groups interact via a pair of N-H···O=S hydrogen bonds, forming a cyclic R2(8) motif. | Formation of discrete dimeric units that can further assemble into higher-order structures. |
| Sulfonamide Catemer | Sulfonamide groups form a chain-like structure through a single N-H···O=S hydrogen bond between adjacent molecules. | Generation of one-dimensional tapes or fibers. |
| N-H···N Hydrogen Bonds | The amino group can act as a hydrogen bond donor to a suitable acceptor, such as a nitrogen atom on an adjacent molecule. | Cross-linking of hydrogen-bonded chains, leading to the formation of two- or three-dimensional networks. |
| C-H···O Interactions | Weak hydrogen bonds between aromatic C-H groups and sulfonyl oxygens. | Fine-tuning of the molecular packing and overall stability of the supramolecular assembly. |
The interplay of these various non-covalent interactions, combined with the dynamic nature of the disulfide bond, provides a powerful platform for the directed self-assembly of this compound analogues into a diverse range of functional supramolecular materials.
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Reactivity Pathways
The N,N'-Dithio-4,4'-diaminobenzenesulfonamide molecule possesses several reactive sites, primarily the disulfide (S-S) bond, the sulfonamide (SO₂-N) linkages, and the aromatic amino groups. Future research could focus on elucidating novel reaction pathways centered around these functionalities.
Disulfide Bond Cleavage and Functionalization: The S-S bond is susceptible to cleavage by reducing agents, which would yield two molecules of 4-amino-N-thio-benzenesulfonamide. This reaction could be the gateway to a variety of new derivatives. The resulting thiol could be engaged in nucleophilic substitution or addition reactions, allowing for the introduction of diverse molecular fragments.
N-S Bond Scission: The sulfonamide N-S bond can be cleaved under specific reductive conditions. chemrxiv.org Exploring the selective cleavage of this bond in the presence of the disulfide linkage would be a significant synthetic challenge and could lead to the development of novel protecting group strategies or the synthesis of unique molecular scaffolds.
Reactions at the Amino Groups: The primary aromatic amino groups are nucleophilic and can undergo a range of reactions, including acylation, alkylation, and diazotization. These transformations could be used to attach the core structure to polymers, surfaces, or other molecules of interest.
Oxidative Reactions: The sulfur atoms in the disulfide and sulfonamide groups are in different oxidation states and could potentially undergo further oxidation. Investigating the controlled oxidation of these sulfur centers could lead to the synthesis of novel sulfur-containing compounds with unique electronic and chemical properties.
A summary of potential reactivity is presented in the table below.
| Reactive Site | Potential Reaction | Potential Outcome |
| Disulfide (S-S) Bond | Reductive Cleavage | Formation of two thiol-containing sulfonamide molecules |
| Sulfonamide (N-S) Bond | Reductive Cleavage | Generation of a sulfinate and an amine |
| Amino (NH₂) Group | Acylation, Alkylation | Introduction of new functional groups |
| Sulfur Atoms | Oxidation | Formation of higher oxidation state sulfur species |
Integration into Multi-component Hybrid Materials Systems
The bifunctional nature of this compound, with two aromatic amine groups, makes it an attractive building block for the synthesis of polymers and hybrid materials. nih.govingentaconnect.com
Polymer Synthesis: The diamine functionality can be utilized in polycondensation reactions with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. mdpi.com The incorporation of the dithio-sulfonamide unit into the polymer backbone could impart interesting properties, such as redox activity, thermal stability, or specific binding capabilities.
Hybrid Organic-Inorganic Materials: The sulfonamide and amino groups can act as ligands for metal ions, opening the possibility of creating coordination polymers or metal-organic frameworks (MOFs). tandfonline.com These hybrid materials could have applications in catalysis, gas storage, or sensing. The disulfide bond could also serve as a cleavable linker in controlled-release systems.
Surface Modification: The molecule could be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles through the amino or thiol (after reduction) groups. Such modified surfaces could be used in chromatography, as sensors, or for biomedical applications.
Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions
Understanding the reaction mechanisms and kinetics of this compound requires the use of advanced spectroscopic techniques capable of real-time monitoring.
Raman and Infrared Spectroscopy: In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can be employed to follow the course of reactions involving the disulfide and sulfonamide groups. nih.govdergipark.org.tr For instance, the disappearance of the S-S stretching vibration in the Raman spectrum would indicate the cleavage of the disulfide bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could be used to study the formation of polymers or hybrid materials in solution. In-situ NMR could also provide detailed mechanistic information on the various bond-forming and bond-breaking processes. nih.gov
X-ray Absorption Spectroscopy (XAS): Sulfur K-edge XAS is a powerful tool for probing the electronic structure of sulfur-containing compounds. acs.orgchemrxiv.orgacs.org This technique could be used to investigate the nature of the S-N and S-S bonds in this compound and its reaction products, providing insights into their reactivity. acs.orgacs.org
| Spectroscopic Technique | Information Obtainable |
| In-situ Raman/FTIR | Real-time monitoring of bond cleavage/formation |
| Advanced NMR | Mechanistic insights and polymer formation |
| Sulfur K-edge XAS | Electronic structure of sulfur-nitrogen and sulfur-sulfur bonds |
Development of Sustainable Synthetic Routes
Future research should prioritize the development of environmentally friendly and efficient methods for the synthesis of this compound and its derivatives. researchgate.netresearchgate.netchemrxiv.orgrsc.orgrsc.org
Green Solvents: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or deep eutectic solvents. researchgate.netrsc.org
Catalytic Methods: The development of catalytic methods for the formation of the S-N and S-S bonds would be a significant advancement over stoichiometric reagents. This could involve the use of transition metal catalysts or organocatalysts.
Mechanochemistry: The use of ball milling for the solvent-free synthesis of sulfonamides has been reported and could be a promising sustainable approach for the synthesis of the target compound. rsc.org
Synergistic Application of Computational and Experimental Methodologies for Novel Discoveries
The combination of computational modeling and experimental work can accelerate the discovery and development of new applications for this compound. nih.govyork.ac.ukresearchgate.netnih.gov
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity. nih.govresearchgate.net This can help in designing experiments and understanding reaction mechanisms.
Materials Design: Computational screening can be used to predict the properties of polymers and hybrid materials incorporating the this compound unit. This can guide the synthesis of materials with desired characteristics.
Spectroscopic Analysis: Theoretical calculations of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) can aid in the interpretation of experimental spectra and the characterization of new compounds. nih.gov
The synergistic approach is outlined below:
| Methodology | Application |
| Computational Chemistry | Prediction of reactivity, electronic properties, and spectroscopic data. Design of novel materials. |
| Experimental Chemistry | Synthesis, characterization, and testing of the compound and its derivatives. Validation of computational predictions. |
Q & A
What are the recommended methods for synthesizing N,N'-Dithio-4,4'-diaminobenzenesulfonamide with high purity?
Answer:
Synthesis typically involves coupling reactions between thiol-containing precursors and sulfonamide intermediates. For example:
- Step 1: React 4,4'-diaminobenzenesulfonamide with a dithiolating agent (e.g., disulfur dichloride, S₂Cl₂) under inert conditions (argon/nitrogen atmosphere) to introduce the dithio (-S-S-) bridge .
- Step 2: Purify the crude product via column chromatography (silica gel, eluent: DCM/MeOH gradient) to remove unreacted starting materials.
- Step 3: Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Key Considerations:
- Temperature control (0–5°C during coupling to prevent side reactions).
- Use anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of reactive intermediates .
How should researchers characterize the structural and electronic properties of this compound?
Answer:
A multi-technique approach is recommended:
- Structural Confirmation:
- Electronic Properties:
What are the key factors affecting the stability of this compound under various experimental conditions?
Answer:
Stability is influenced by:
- Thermal Degradation: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for aromatic sulfonamides) .
- Solvent Effects: Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dithio bond. Stability in DMSO or acetonitrile is generally higher .
- Light Sensitivity: Store in amber vials at –20°C to mitigate photooxidation of the S-S bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
